1-(1-Methyl-1H-indol-5-YL)ethanamine
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Overview
Description
1-(1-Methyl-1H-indol-5-YL)ethanamine is a chemical compound with the molecular formula C11H14N2. It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated .
Biochemical Pathways
Related compounds have been found to inhibit multiple kinase pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Related compounds have been shown to have effects on cell apoptosis and cell cycle progression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound . .
Preparation Methods
The synthesis of 1-(1-Methyl-1H-indol-5-YL)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize automated systems to maintain precise control over reaction conditions, ensuring consistent quality and yield .
Chemical Reactions Analysis
1-(1-Methyl-1H-indol-5-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, where the amine group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1-(1-Methyl-1H-indol-5-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(1-Methyl-1H-indol-5-YL)ethanamine can be compared with other indole derivatives, such as:
5-(2-Aminopropyl)indole: This compound has a similar indole structure but differs in the position and type of substituents.
2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine):
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
1-(1-methylindol-5-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-8H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRVADOCRBAFDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(C=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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